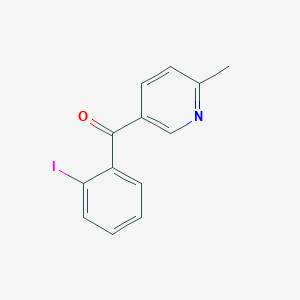

5-(2-Iodobenzoyl)-2-methylpyridine

Description

5-(2-Iodobenzoyl)-2-methylpyridine (CAS: 1443329-93-8) is a halogenated pyridine derivative characterized by a 2-methylpyridine core substituted with a 2-iodobenzoyl group at the 5-position.

Properties

IUPAC Name |

(2-iodophenyl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c1-9-6-7-10(8-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJXLDDIAZWHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Iodobenzoyl)-2-methylpyridine typically involves the following steps:

Starting Materials: The synthesis begins with 2-methylpyridine and 2-iodobenzoic acid.

Formation of 2-Iodobenzoyl Chloride: 2-Iodobenzoyl chloride is prepared by reacting 2-iodobenzoic acid with thionyl chloride in the presence of a catalyst.

Acylation Reaction: The 2-iodobenzoyl chloride is then reacted with 2-methylpyridine in the presence of a base such as triethylamine to form 5-(2-Iodobenzoyl)-2-methylpyridine.

Industrial Production Methods

Industrial production of 5-(2-Iodobenzoyl)-2-methylpyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Iodobenzoyl)-2-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Reduction Reactions: Reduction of the iodobenzoyl group can lead to the formation of the corresponding benzyl alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under mild conditions.

Major Products

Substitution Reactions: Products include azides, nitriles, and various organometallic derivatives.

Oxidation Reactions: Major products are the corresponding oxides.

Reduction Reactions: The primary product is the corresponding benzyl alcohol.

Scientific Research Applications

5-(2-Iodobenzoyl)-2-methylpyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-(2-Iodobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The iodobenzoyl group can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The pyridine ring can engage in π-π interactions and hydrogen bonding, further modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Coordination Chemistry and Metal Complexes

- MoCl5 Complexes :

Molybdenum pentachloride (MoCl5) forms stable complexes with 2-methylpyridine derivatives. These complexes are characterized by FT-IR, NMR, and elemental analysis. The iodobenzoyl group in 5-(2-Iodobenzoyl)-2-methylpyridine could enhance ligand-metal electron donation compared to simpler 2-methylpyridine, though direct studies on its MoCl5 complexes are lacking .

Physicochemical Properties

- Polarity and Solubility :

The iodobenzoyl group increases hydrophobicity compared to derivatives like 5-(azetidin-3-yloxy)-2-methylpyridine (CAS: 1400762-70-0), which contains a polar azetidine substituent. This difference impacts solubility in organic vs. aqueous media .

Data Tables

Table 2: Physicochemical Properties

*Estimated based on substituent contributions.

Key Research Findings

Polarity-Driven Activity Loss : The substitution of fluorobenzyl with 2-methylpyridine reduces MAO-B inhibition, highlighting the importance of substituent polarity in biological activity .

Steric and Electronic Effects : The bulky iodobenzoyl group in 5-(2-Iodobenzoyl)-2-methylpyridine may enhance stability in metal complexes but limit bioavailability compared to smaller substituents .

Synthetic Utility : Derivatives like 5-(azetidin-3-yloxy)-2-methylpyridine demonstrate the versatility of 2-methylpyridine as a scaffold for diverse functionalization .

Biological Activity

5-(2-Iodobenzoyl)-2-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action and structural characteristics that contribute to its activity.

Chemical Structure

The compound features a pyridine ring substituted with a 2-iodobenzoyl group and a methyl group. Its molecular formula is C13H10INO, and it has the following structural representation:

Antimicrobial Properties

Research indicates that 5-(2-Iodobenzoyl)-2-methylpyridine exhibits significant antimicrobial activity against various bacterial strains. A study conducted by researchers at a pharmaceutical institute demonstrated that the compound inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of 5-(2-Iodobenzoyl)-2-methylpyridine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that 5-(2-Iodobenzoyl)-2-methylpyridine possesses anticancer properties. It effectively inhibits the proliferation of cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of 5-(2-Iodobenzoyl)-2-methylpyridine

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The biological activity of 5-(2-Iodobenzoyl)-2-methylpyridine can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways, leading to reduced cancer cell viability.

- DNA Interaction : Studies suggest that it can intercalate with DNA, disrupting replication processes.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, further promoting apoptosis.

Case Studies

A notable case study involved the application of 5-(2-Iodobenzoyl)-2-methylpyridine in a preclinical model of breast cancer. Treatment led to a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.